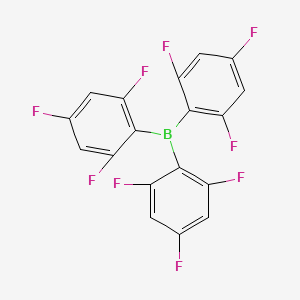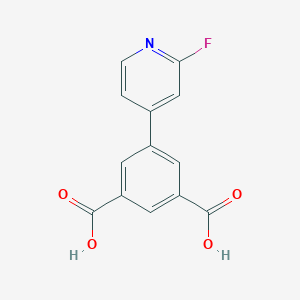
5-(2-Fluoropyridin-4-yl)isophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Fluoropyridin-4-yl)isophthalic acid is a chemical compound with the molecular formula C₁₃H₈FNO₄ and a molecular weight of 261.21 g/mol . This compound is part of the family of fluorinated pyridines, which are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring .
Métodos De Preparación
The synthesis of 5-(2-Fluoropyridin-4-yl)isophthalic acid involves several steps. One common method includes the use of Selectfluor® as a fluorinating reagent The reaction conditions often require specific temperatures and solvents to ensure high yield and purity .
Análisis De Reacciones Químicas
5-(2-Fluoropyridin-4-yl)isophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-(2-Fluoropyridin-4-yl)isophthalic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(2-Fluoropyridin-4-yl)isophthalic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
5-(2-Fluoropyridin-4-yl)isophthalic acid can be compared with other fluorinated pyridines, such as:
2-Fluoropyridine: A simpler fluorinated pyridine with different reactivity and applications.
3-Fluoropyridine: Another fluorinated pyridine with unique properties and uses.
4-Fluoropyridine: Similar to this compound but with different substitution patterns and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical, chemical, and biological properties .
Propiedades
Fórmula molecular |
C13H8FNO4 |
|---|---|
Peso molecular |
261.20 g/mol |
Nombre IUPAC |
5-(2-fluoropyridin-4-yl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C13H8FNO4/c14-11-6-7(1-2-15-11)8-3-9(12(16)17)5-10(4-8)13(18)19/h1-6H,(H,16,17)(H,18,19) |
Clave InChI |
GQIBZXLMACSMFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


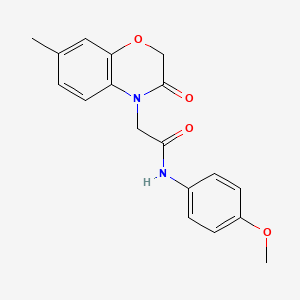
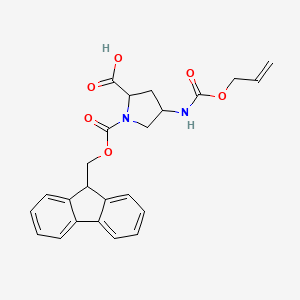
![3-[(4-chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide](/img/structure/B12503162.png)
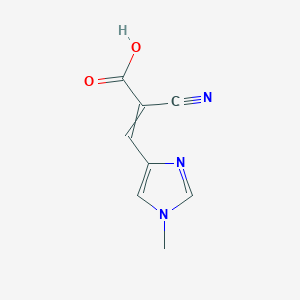
![1-[2-(Tert-butylamino)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503181.png)
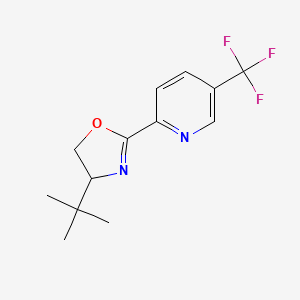
![5-[[5-[(4-Chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12503200.png)
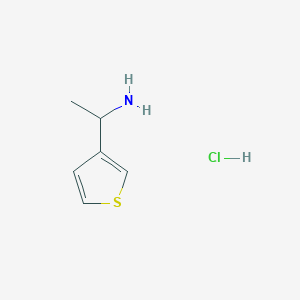
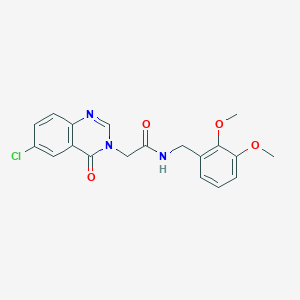
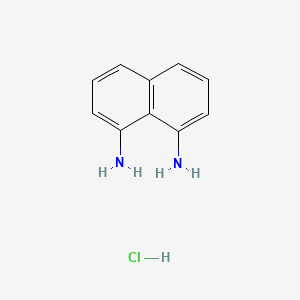
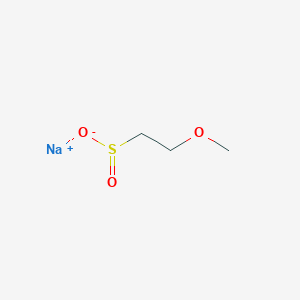
![N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12503241.png)
![N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12503246.png)
